![molecular formula C11H21N3 B7864438 n-[(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]-n-propylamine](/img/structure/B7864438.png)
n-[(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]-n-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-n-propylamine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound features an ethyl group at the 1-position, methyl groups at the 3- and 5-positions, and a propylamine group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an amine donor.
Purification: The resulting compound is purified through recrystallization or column chromatography to obtain the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure quality control and consistency.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reduction reaction.
Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-4-carboxylic acids and pyrazole-4-one derivatives.
Reduction Products: Various amine derivatives of the pyrazole ring.
Substitution Products: Substituted pyrazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals. Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of infections and inflammatory diseases. Industry: It is used in the development of new drugs and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism by which n-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-n-propylamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the ethyl and propylamine groups.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of the amine group.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-amine: Similar structure but with a simpler amine group.
Uniqueness: The presence of the propylamine group in n-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-n-propylamine provides unique chemical and biological properties compared to its analogs, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-5-7-12-8-11-9(3)13-14(6-2)10(11)4/h12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFMJAQVQWAADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(N(N=C1C)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
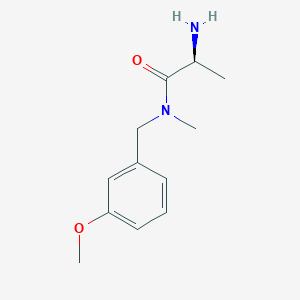
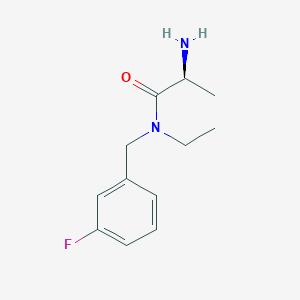
![(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-propionamide](/img/structure/B7864378.png)
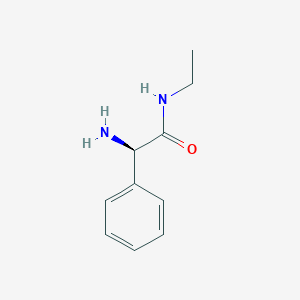
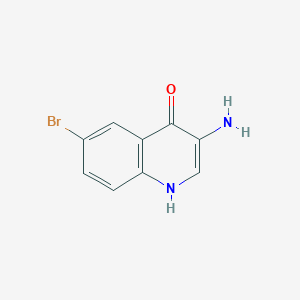
![1-[3-Bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7864403.png)
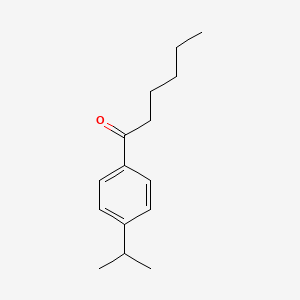
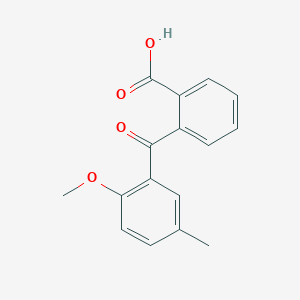

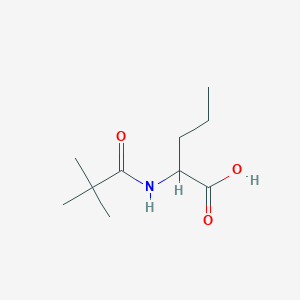
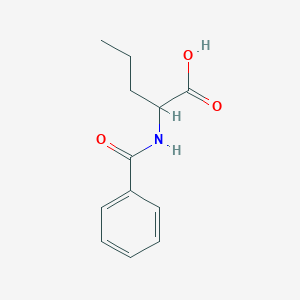
![3-[2-Oxo-2-(piperazin-1-yl)ethyl]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7864442.png)
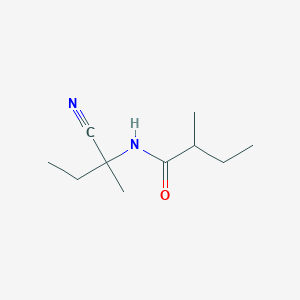
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone](/img/structure/B7864474.png)
